molecular formula C9H8FN3S2 B2911732 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 871801-99-9

5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol

Cat. No. B2911732
CAS RN: 871801-99-9
M. Wt: 241.3
InChI Key: NLVPLBFNQFSENM-UHFFFAOYSA-N
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Description

“5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol” is a chemical compound with the CAS Number: 871801-99-9 . It has a molecular weight of 241.31 . The IUPAC name for this compound is 5-[(4-fluorobenzyl)amino]-1,3,4-thiadiazol-2-yl hydrosulfide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-11-8-12-13-9(14)15-8/h1-4H,5H2,(H,11,12)(H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The melting point of “this compound” is 168-169°C .

Scientific Research Applications

5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol has been studied for its potential applications in a variety of scientific research fields. It has been used as a building block in the synthesis of biologically active compounds such as anti-tumor agents, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of novel fluorescent probes for the detection of biological targets. This compound has also been used as a reagent in the synthesis of metal-organic frameworks and has potential applications in the field of nanotechnology.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol in lab experiments is its ease of synthesis. It can be synthesized using two simple methods, both of which produce high yields. Additionally, this compound is a relatively inexpensive compound, making it an attractive option for researchers. One of the main limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood. This makes it difficult to predict the exact effects of the compound in different biological systems.

Future Directions

The potential applications of 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol are still being explored. Future research should focus on further elucidating the mechanism of action of the compound and its effects on different biological systems. Additionally, further research should focus on the development of novel fluorescent probes based on this compound and the synthesis of metal-organic frameworks using the compound. Finally, future research should focus on the development of new and improved synthetic methods for the production of this compound.

Synthesis Methods

5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol can be synthesized using two main methods. The first method involves the reaction of 4-fluorobenzaldehyde with thiourea in the presence of a base and a catalyst. The second method involves the reaction of 4-fluorophenylacetonitrile with thiourea in the presence of a base and a catalyst. Both of these methods produce this compound in high yields.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s unique structure allows it to interact with various biomolecules at the molecular level, influencing their function and activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . More comprehensive studies are needed to fully understand the dosage-dependent effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect its localization or accumulation within cells .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

5-[(4-fluorophenyl)methylamino]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-11-8-12-13-9(14)15-8/h1-4H,5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVPLBFNQFSENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NNC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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